5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole
Description
This compound is a polyhalogenated pyrazole derivative featuring a 1H-pyrazole core substituted with 2,4-dichlorophenoxy and 2,4,5-trichlorophenoxymethyl groups at positions 5 and 4, respectively, along with a trifluoromethyl group at position 3 and a methyl group at position 1.
Properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl5F3N2O2/c1-28-17(30-14-3-2-8(19)4-12(14)22)9(16(27-28)18(24,25)26)7-29-15-6-11(21)10(20)5-13(15)23/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESVKFYJADISRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC2=CC(=C(C=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole involves multiple synthetic steps. One common route begins with the reaction of 2,4-dichlorophenol with 1-methyl-3-trifluoromethyl-1H-pyrazole under suitable conditions to form the intermediate. This intermediate is further reacted with 2,4,5-trichlorophenol through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound usually entails optimizing these synthetic routes for scalability. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole can undergo various reactions such as:
Oxidation: : Potential formation of hydroxylated derivatives.
Reduction: : Potential dechlorination under reducing conditions.
Substitution: : Both aromatic and aliphatic substitution reactions.
Common Reagents and Conditions
Oxidative reactions might use reagents like hydrogen peroxide or KMnO₄. Reduction could involve agents like lithium aluminum hydride (LiAlH₄). Substitution reactions typically require appropriate nucleophiles or electrophiles, often facilitated by catalysts or strong bases.
Major Products
Reaction products depend on the reagents and conditions used. Hydroxylation generally yields phenolic derivatives, while reduction might produce dechlorinated compounds.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: : Used in studies involving the synthesis of complex organic molecules.
Biology: : Potential as a probe in molecular biology research.
Medicine: : Investigated for its role in drug design and development.
Industry: : Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways
In medicinal chemistry, the action mechanism of 5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole involves binding to specific protein targets or enzymes, altering their function. The pathways are determined by the compound's interaction with these molecular targets, potentially modulating biological activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several pyrazole derivatives documented in the evidence. Key comparisons include:
Key Observations :
- Chlorine vs. Fluorine Substituents : Chlorinated derivatives (e.g., compound from ) often exhibit higher lipophilicity and persistence in biological systems compared to fluorinated analogs (e.g., compounds in ), which may improve bioavailability but raise toxicity concerns.
- Heterocyclic Additions: Compounds integrating triazole or thiazole moieties (e.g., ) demonstrate enhanced antimicrobial activity, suggesting that the target compound’s 2,4,5-trichlorophenoxymethyl group could similarly interact with microbial targets.
Physicochemical Properties
- Crystallinity and Stability : Isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 in ) crystallize in triclinic systems (P 1̄ symmetry), suggesting that the target compound’s bulky substituents may also favor dense packing and thermal stability.
- Solubility : The trifluoromethyl group in and reduces aqueous solubility but enhances membrane permeability, a trade-off critical for drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
